molecular formula C22H30O4 B5150731 2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene

2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene

Cat. No.: B5150731
M. Wt: 358.5 g/mol
InChI Key: GXJFPZFWAYRBKP-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound with a complex structure It is characterized by the presence of multiple ethoxy and phenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene typically involves multiple steps. One common method starts with the preparation of 2-(2-ethoxyphenoxy)ethyl bromide, which is then reacted with other intermediates to form the final product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium azide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene
  • 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene

Uniqueness

2-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene is unique due to its specific arrangement of ethoxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-5-24-20-8-6-7-9-21(20)25-14-12-23-13-15-26-22-16-18(4)10-11-19(22)17(2)3/h6-11,16-17H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJFPZFWAYRBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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